alpha-D-Ribofuranose

Descripción general

Descripción

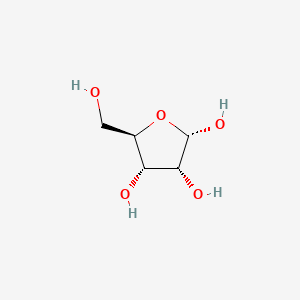

Alpha-D-Ribofuranose: is a monosaccharide with the molecular formula C5H10O5. It is a five-carbon sugar that exists predominantly in its furanose form, which is a five-membered ring structure. This compound is a crucial component of ribonucleic acid (RNA) and plays a significant role in various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-D-Ribofuranose can be synthesized through several methods. One common approach involves the acid-catalyzed hydrolysis of ribose derivatives. Another method includes the use of unprotected ribose and nucleobase, which avoids the need to prepare intermediates and simplifies the process .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of ribose. This method leverages the specificity and efficiency of enzymes to achieve high yields and purity.

Análisis De Reacciones Químicas

Phosphorylation Reactions

Alpha-D-ribofuranose undergoes phosphorylation to form critical intermediates in nucleotide and coenzyme biosynthesis.

Reaction :

-

Enzyme : Ribokinase

This reaction is ATP-dependent and essential for channeling ribose into the pentose phosphate pathway or nucleotide synthesis.

Anomerization and Ring Interconversion

This compound exists in equilibrium with other cyclic and linear forms:

At equilibrium (room temperature), furanose forms constitute ~24% of ribose species, with α:β ratios of 1:3 .

Degradation Pathways

This compound is metabolized through the pentose phosphate pathway:

Key Reactions :

-

Oxidative Decarboxylation :

-

Epimerization :

a) Glycosidic Bond Hydrolysis

Reaction :

b) Redox Reactions with NAD+/NADP+

Reaction :

Aplicaciones Científicas De Investigación

Pharmacological Applications

Alpha-D-ribofuranose and its derivatives have been synthesized and evaluated for various pharmacological activities. Notable findings include:

- Analgesic and Anti-inflammatory Properties : Several studies have reported that derivatives of this compound exhibit significant analgesic and anti-inflammatory effects. For instance, compounds synthesized from this compound showed promising results in pain relief tests and inflammation assays, indicating their potential as new analgesic agents .

- Antiviral Activity : this compound analogues have demonstrated antiviral properties. Their structure allows them to mimic natural nucleosides, which can inhibit viral replication processes. This property has been explored for developing antiviral therapies .

- Cytotoxic Effects : Certain ribofuranoside derivatives have shown cytotoxic activity against various cancer cell lines. These compounds are being investigated as potential chemotherapeutic agents due to their ability to induce cell death in malignant cells .

Clinical Applications

This compound has been utilized in clinical settings, particularly related to energy metabolism:

- Congestive Heart Failure : D-ribose supplementation has been found beneficial for patients with congestive heart failure by enhancing myocardial energy metabolism. Clinical studies suggest that D-ribose can improve cardiac function by increasing ATP levels during ischemic conditions .

- Chronic Fatigue Syndrome and Fibromyalgia : Research indicates that D-ribose may alleviate symptoms associated with chronic fatigue syndrome and fibromyalgia by improving energy production in muscle cells. Patients reported enhanced quality of life and reduced fatigue after D-ribose supplementation .

Biochemical Research

This compound serves as a key component in biochemical research:

- Nucleotide Synthesis : It is a fundamental building block for synthesizing nucleotides and nucleosides, essential for DNA and RNA synthesis. Its derivatives are used in various biochemical assays and research applications involving nucleic acids .

- RNA Interference : Modified small interfering RNAs (siRNAs) containing ribofuranose moieties have shown increased stability against nucleases, enhancing their effectiveness in gene silencing applications. This modification is crucial for developing RNA-based therapeutics .

Synthesis of Derivatives

The synthesis of this compound derivatives is a significant area of research due to their enhanced biological activities:

- Chemical Modifications : Various synthetic pathways have been developed to create modified ribofuranoses with improved pharmacological properties. For example, the introduction of different functional groups can enhance binding affinity to biological targets or improve solubility and bioavailability .

| Compound | Biological Activity | Method of Synthesis |

|---|---|---|

| Compound 2a | Analgesic (tail flick test) | Benzylation, tosylation, acetylation |

| Compound 4 | Anti-inflammatory (paw edema) | Chemical modification of ribofuranose |

| Ribofuranoside | Cytotoxic (HeLa cells) | Chemo-enzymatic synthesis |

Case Studies

Several case studies highlight the successful application of this compound derivatives:

- A study demonstrated that a specific derivative significantly reduced pain response in animal models when administered at therapeutic doses, suggesting its potential use as an analgesic in clinical settings .

- Another investigation into the use of D-ribose for improving ATP levels during cardiac ischemia showed that treated subjects exhibited better recovery rates compared to controls, emphasizing its therapeutic potential in heart disease management .

Mecanismo De Acción

Alpha-D-Ribofuranose exerts its effects primarily through its incorporation into RNA. It serves as a structural component, facilitating the formation of the RNA backbone. The compound interacts with various enzymes and proteins involved in RNA synthesis and processing, influencing gene expression and protein synthesis .

Comparación Con Compuestos Similares

Beta-D-Ribofuranose: Another isomer of ribose, differing in the configuration at the anomeric carbon.

Alpha-D-Glucopyranose: A six-carbon sugar with a pyranose ring structure.

Beta-D-Glucopyranose: Another isomer of glucose, similar to alpha-D-Glucopyranose but with a different anomeric configuration.

Uniqueness: Alpha-D-Ribofuranose is unique due to its specific role in RNA structure and function. Unlike its pyranose counterparts, the furanose form is more flexible and can adopt various conformations, which is crucial for the dynamic nature of RNA .

Actividad Biológica

α-D-Ribofuranose is a pentose sugar that plays a crucial role in various biological processes, particularly in nucleic acid metabolism and energy production. Its derivatives have been studied extensively for their potential therapeutic applications due to their multifaceted biological activities, including analgesic, anti-inflammatory, antimicrobial, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of α-D-ribofuranose and its derivatives, supported by recent research findings and case studies.

α-D-Ribofuranose can be synthesized through various chemical methods, including the modification of ribose derivatives. Recent studies have reported the synthesis of several α-D-ribofuranose analogues through reactions such as benzylation and tosylation. These modifications enhance their pharmacological properties and broaden their application in medicinal chemistry.

Table 1: Common Synthesis Methods for α-D-Ribofuranose Derivatives

| Synthesis Method | Description |

|---|---|

| Benzylation | Introduction of benzyl groups to enhance solubility and biological activity. |

| Tosylation | Formation of tosylate intermediates for further functionalization. |

| Acetylation | Addition of acetyl groups to improve stability and bioavailability. |

Analgesic and Anti-Inflammatory Effects

Recent studies have highlighted the analgesic and anti-inflammatory properties of synthesized α-D-ribofuranose derivatives. For instance, a study evaluated several derivatives for their analgesic activity using both central and peripheral nociception models. Compound 3 demonstrated significant analgesic effects with a 79.74% inhibition in the acetic acid-induced writhing test at a dose of 50 mg/kg1.

Case Study: In vivo testing showed that derivative 2 exhibited a remarkable anti-inflammatory effect with paw edema inhibition of 91.15% at 100 mg/kg1. These findings suggest that α-D-ribofuranose analogues could serve as potential lead compounds for developing new analgesic and anti-inflammatory agents.

Antimicrobial Activity

While some α-D-ribofuranose derivatives have shown promising antimicrobial properties, others exhibited limited effectiveness. Research indicates that certain ribofuranosides derived from pyrimidine and phenothiazine analogues demonstrated enhanced antimicrobial activity compared to their parent compounds12.

Cytotoxic Effects

The cytotoxicity of α-D-ribofuranose derivatives has been assessed in various cancer cell lines. For example, HeLa cells treated with synthesized derivatives showed significant reductions in cell viability, indicating potential applications in cancer therapy2. The cytotoxic activity was evaluated using the WST-8 cell viability assay, which confirmed the effectiveness of these compounds against cervical cancer cells.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of α-D-ribofuranose derivatives with various biological targets. For instance, compound 3 exhibited high binding affinities towards cyclooxygenase-1 (−8.1 kcal/mol) and phospholipase A2 (−8.9 kcal/mol), indicating its potential as an anti-inflammatory agent1. Additionally, derivative 2 showed a binding affinity of −9.1 kcal/mol towards interleukin-1 receptor-associated kinase-4, suggesting its role in modulating inflammatory responses.

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-AIHAYLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32445-75-3 | |

| Record name | alpha-D-Ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Ribofuranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5AZ534G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.